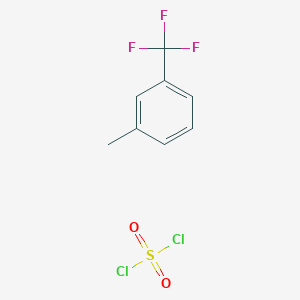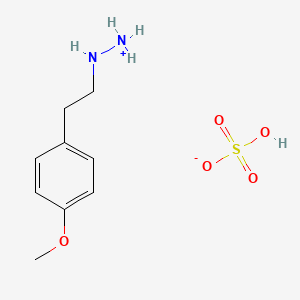
6-Bromo-4-hydroxy-8-methyl-2-propylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-hydroxy-8-methyl-2-propylquinoline is a quinoline derivative with the molecular formula C13H14BrNO and a molecular weight of 280.16 g/mol . This compound is known for its unique structure, which includes a bromine atom at the 6th position, a hydroxyl group at the 4th position, a methyl group at the 8th position, and a propyl group at the 2nd position of the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-hydroxy-8-methyl-2-propylquinoline typically involves the bromination of 4-hydroxy-8-methyl-2-propylquinoline. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound .
化学反応の分析
Types of Reactions
6-Bromo-4-hydroxy-8-methyl-2-propylquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted quinoline.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrogen-substituted quinoline.
Substitution: Amino or thio-substituted quinoline derivatives.
科学的研究の応用
6-Bromo-4-hydroxy-8-methyl-2-propylquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-Bromo-4-hydroxy-8-methyl-2-propylquinoline involves its interaction with specific molecular targets and pathways. The hydroxyl group and bromine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
4-Hydroxyquinoline: Lacks the bromine and methyl groups, making it less reactive.
8-Methylquinoline: Lacks the hydroxyl and bromine groups, affecting its biological activity.
2-Propylquinoline: Lacks the hydroxyl, bromine, and methyl groups, altering its chemical properties.
Uniqueness
The combination of bromine, hydroxyl, methyl, and propyl groups makes it a versatile compound for various chemical and biological studies .
特性
CAS番号 |
1152999-50-2 |
|---|---|
分子式 |
C13H14BrNO |
分子量 |
280.16 g/mol |
IUPAC名 |
6-bromo-8-methyl-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C13H14BrNO/c1-3-4-10-7-12(16)11-6-9(14)5-8(2)13(11)15-10/h5-7H,3-4H2,1-2H3,(H,15,16) |
InChIキー |
FKSVHGVQWKRDBL-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=O)C2=C(N1)C(=CC(=C2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


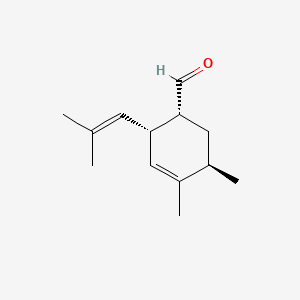
![2-Naphthalenyl[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13746851.png)
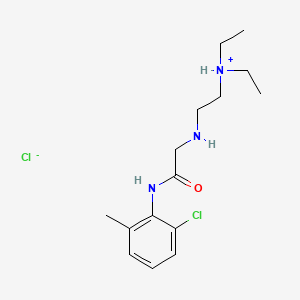
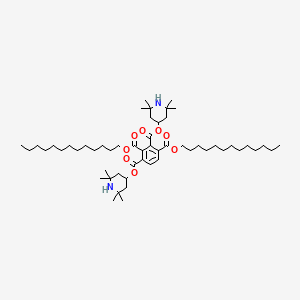
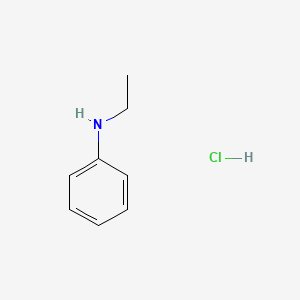
![Tetraethylammonium bis[malonato-(2-)]borate](/img/structure/B13746878.png)

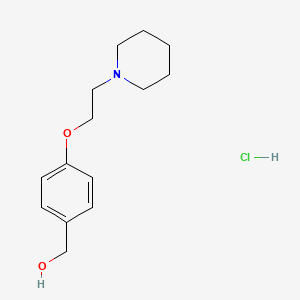
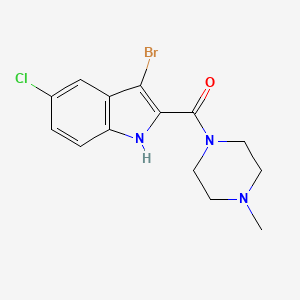
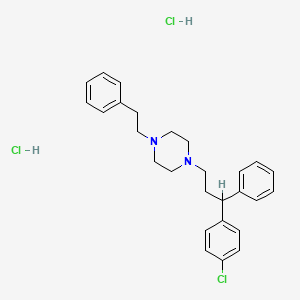
![N-[3]Pyridyl-diacetamide](/img/structure/B13746932.png)
![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1-methyl-2H-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-methyl-quinolinium](/img/structure/B13746936.png)
